molecular formula C12H16INO B5847558 N-(4-iodo-2-methylphenyl)-3-methylbutanamide

N-(4-iodo-2-methylphenyl)-3-methylbutanamide

Cat. No.: B5847558
M. Wt: 317.17 g/mol
InChI Key: QKLNVVRHVLNMHX-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methylbutanamide is an organic compound characterized by the presence of an iodine atom attached to a methylphenyl group, which is further connected to a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbutanamide typically involves the iodination of a precursor compound followed by amide formation. One common method includes the iodination of 2-methylphenyl using iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent . The resulting 4-iodo-2-methylphenyl intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-iodo-2-methylphenyl)-2-furamide
  • N-(4-iodo-2-methylphenyl)-4-methylbenzamide

Uniqueness

N-(4-iodo-2-methylphenyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of the iodine atom and the methylbutanamide group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNVVRHVLNMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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